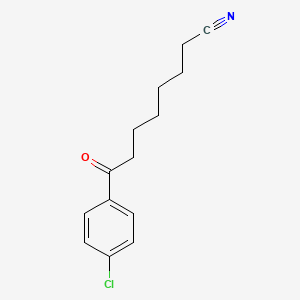

8-(4-Chlorophenyl)-8-oxooctanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

8-(4-chlorophenyl)-8-oxooctanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO/c15-13-9-7-12(8-10-13)14(17)6-4-2-1-3-5-11-16/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVNTOZRDAGSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642281 | |

| Record name | 8-(4-Chlorophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-76-1 | |

| Record name | 8-(4-Chlorophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 4 Chlorophenyl 8 Oxooctanenitrile

Strategic Approaches to the Oxo-Nitrile Framework

Friedel-Crafts Acylation Strategies in Halogenated Phenyl Ketone Synthesis

A cornerstone in the synthesis of aryl ketones, including halogenated derivatives, is the Friedel-Crafts acylation. masterorganicchemistry.comyoutube.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. youtube.com For the synthesis of a 4-chlorophenyl ketone moiety, chlorobenzene (B131634) is the starting aromatic compound.

The reaction is typically catalyzed by anhydrous aluminum chloride (AlCl₃), which activates the acylating agent, forming a highly electrophilic acylium ion. masterorganicchemistry.comyoutube.com Other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be employed. masterorganicchemistry.comyoutube.com The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction. The general mechanism involves the formation of an acylium ion, which then attacks the electron-rich chlorobenzene ring. Due to the directing effect of the chlorine atom, acylation occurs primarily at the para position, yielding the desired 4-chlorophenyl ketone structure.

A critical consideration in Friedel-Crafts acylation is that the ketone product is a stronger Lewis base than the acyl halide reactant. It forms a complex with the Lewis acid catalyst, which deactivates the catalyst. youtube.com Therefore, stoichiometric amounts of the catalyst are often required for the reaction to proceed to completion. youtube.com

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Typical Acylating Agent | Key Characteristics |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Acyl Chlorides, Anhydrides | Highly reactive, widely used, requires stoichiometric amounts. |

| Ferric Chloride (FeCl₃) | Acyl Chlorides | Milder than AlCl₃, can sometimes be used in catalytic amounts. masterorganicchemistry.com |

| Zinc Chloride (ZnCl₂) | Esters, Acyl Chlorides | Used for acylation of electron-rich aromatics. youtube.com |

Chain Elongation and Nitrile Group Introduction

Introducing the seven-carbon chain with a terminal nitrile group onto the phenyl ketone core is a crucial step. There are several established methods for carbon chain elongation and nitrile group introduction in organic synthesis. researchgate.net

One of the most direct methods for introducing a nitrile group and extending a carbon chain is through the nucleophilic substitution of a primary alkyl halide with a cyanide salt, such as sodium or potassium cyanide (NaCN or KCN). chemguide.co.uklibretexts.org In the context of synthesizing 8-(4-chlorophenyl)-8-oxooctanenitrile, a precursor like 1-(4-chlorophenyl)-7-haloheptan-1-one could be reacted with KCN in a suitable solvent like ethanol (B145695) to yield the final product. This reaction increases the carbon chain by one atom. libretexts.orgstudymind.co.uk

Another powerful strategy involves the reaction of aldehydes or ketones with hydrogen cyanide (HCN) or a cyanide salt in the presence of acid to form cyanohydrins (hydroxynitriles). chemguide.co.uklibretexts.org While this adds a nitrile and a hydroxyl group to the same carbon, subsequent chemical modifications can be performed to achieve the desired structure. Dehydration of primary amides, typically using a strong dehydrating agent like phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂), is another reliable method for forming nitriles. chemguide.co.uklibretexts.org

Targeted Synthesis of the 4-Chlorophenyl Ketone Precursors

The efficient synthesis of the target molecule relies heavily on the availability of suitable 4-chlorophenyl ketone precursors. These precursors can be synthesized through various routes.

A common approach is the Grignard reaction, where an organomagnesium halide (Grignard reagent) reacts with a nitrile. For instance, 4-chlorophenylmagnesium bromide can be prepared from 4-bromochlorobenzene and magnesium metal. This Grignard reagent can then be reacted with a nitrile containing the remainder of the carbon chain, such as heptanenitrile, followed by acidic hydrolysis to yield the ketone. libretexts.orggoogle.com This method is highly versatile for creating a wide range of ketones. A similar method has been used to prepare 4-chlorophenyl cyclopropyl (B3062369) ketone from 4-chlorophenylmagnesium bromide and cyclopropanecarbonitrile. google.comchemicalbook.com

Alternatively, Friedel-Crafts acylation can be used to directly install the entire carbon chain. For example, chlorobenzene can be acylated with suberoyl chloride (octanedioyl dichloride) or a related derivative. Careful control of stoichiometry is necessary to favor mono-acylation and prevent di-acylation.

Table 2: Illustrative Precursor Synthesis Routes

| Precursor | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| 4-Chlorophenyl cyclopropyl ketone | 4-Chlorophenylmagnesium bromide, Cyclopropanecarbonitrile | Grignard Reaction | google.comchemicalbook.com |

| o-Chlorophenyl cyclopentyl ketone | o-Chlorobenzonitrile, Cyclopentyl magnesium bromide | Grignard Reaction | google.com |

Catalytic Systems in the Formation of this compound

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance, minimizing the use of harsh reagents and stoichiometric promoters.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful alternatives to classical methods for forming C-C bonds and constructing aryl ketones. pkusz.edu.cnresearchgate.netconsensus.app Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and carbonylative couplings, are particularly prominent. researchgate.netnih.gov

Carbonylative Suzuki Coupling: This reaction can couple an aryl halide (like 4-chlorobromobenzene) with an organoboron compound in the presence of carbon monoxide (CO) and a palladium catalyst to form a ketone. researchgate.net

Heck-type Reactions: Palladium-catalyzed Heck-type reactions can be used for the multi-carbon homologation of aryl ketones to form long-chain ketones. nih.gov

Gold and Silver Catalysis: Gold(I) and silver(I) complexes have been shown to be effective catalysts for tandem reactions that form aromatic ketones from readily available propargyl esters under mild conditions. pkusz.edu.cnacs.org These reactions often exhibit excellent functional group tolerance. acs.org

These methods provide milder and more selective routes to aryl ketones, often avoiding the need for strong Lewis acids and expanding the scope of accessible molecular structures. consensus.appnih.gov

Organocatalytic Methods

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally friendly synthetic tool. nih.gov For the synthesis of a complex molecule like this compound, organocatalysis could be applied in several key steps.

For instance, the elongation of the carbon chain could be achieved through a Michael addition reaction catalyzed by an organic base like a chiral amine or a phosphine. This could involve the addition of a nucleophile to an α,β-unsaturated ketone or nitrile. While specific organocatalytic syntheses of this compound are not widely reported, the principles of organocatalysis are well-suited for constructing such frameworks. For example, organocatalysts have been successfully employed in asymmetric assembly reactions to create complex spirooxindoles, demonstrating their power in C-C bond formation. acs.orgacs.org The development of organocatalytic methods for synthesizing oxo-nitriles represents a promising area for future research, offering potential for highly enantioselective and sustainable synthetic routes. nih.gov

Analogous Synthetic Pathways from Structurally Related Compounds

The synthesis of this compound can be effectively understood by examining the preparation of analogous molecules. These pathways offer insights into the reactivity of the precursors and the conditions necessary to achieve the desired product.

Derivatization from 8-(4-Fluorophenyl)-8-oxooctanenitrile

A potential, though challenging, synthetic route to this compound is the derivatization of its fluorine-containing counterpart, 8-(4-fluorophenyl)-8-oxooctanenitrile. This transformation would involve a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom is displaced by a chlorine atom.

The carbon-fluorine bond in aryl fluorides is exceptionally strong, and the fluorine atom is a poor leaving group in SNAr reactions unless the aromatic ring is activated by potent electron-withdrawing groups in the ortho and/or para positions. In the case of 8-(4-fluorophenyl)-8-oxooctanenitrile, the para-keto group does provide some activation. However, the direct substitution of fluorine with chlorine is not a commonly favored reaction under standard laboratory conditions.

Halogen exchange (Halex) reactions are more frequently employed to synthesize fluoroaromatics from chloro- or bromoaromatics due to the high nucleophilicity of the fluoride (B91410) ion. iaea.orgusgs.gov The reverse reaction, converting a fluoroaromatic compound to a chloroaromatic one, is thermodynamically less favorable and requires specific and often harsh conditions. While the Finkelstein reaction is a well-known halogen exchange method, it is primarily used for exchanging chlorides or bromides for iodides and is generally not applicable to unactivated aryl halides. wikipedia.org Catalytic systems, for instance using copper(I) iodide, have been developed for "aromatic Finkelstein reactions," but these are typically for the synthesis of iodo- or bromo-aromatics. wikipedia.org

Theoretical Reaction Scheme:

Due to the inherent difficulties, this derivatization remains a less practical approach compared to de novo synthesis.

Synthetic Routes to Related Halogenated Oxooctanenitriles

A more practical and widely applicable approach to synthesizing this compound and its halogenated analogues is through the Friedel-Crafts acylation reaction. organic-chemistry.orgkhanacademy.org This electrophilic aromatic substitution allows for the direct introduction of the 8-oxooctanenitrile side chain onto a halogenated benzene (B151609) ring. organic-chemistry.org

The general strategy involves the reaction of a halobenzene (such as chlorobenzene, bromobenzene (B47551), etc.) with an acylating agent derived from suberonitrile. The key intermediate is the acyl chloride of the monocarboxylic acid of suberonitrile, which can be prepared from the corresponding carboxylic acid using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

General Reaction Scheme:

Preparation of the Acylating Agent:

Suberonitrile is partially hydrolyzed to 7-cyanheptanoic acid.

7-cyanheptanoic acid is then converted to 8-chloro-8-oxooctanenitrile (7-cyanheptanoyl chloride) using a chlorinating agent.

Friedel-Crafts Acylation:

The halobenzene is reacted with 8-chloro-8-oxooctanenitrile in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). nih.gov The reaction is typically carried out in an inert solvent. The chlorine atom on the benzene ring is an ortho, para-directing group, but due to steric hindrance, the para-substituted product is predominantly formed.

This methodology is versatile and can be used to synthesize a variety of related halogenated oxooctanenitriles by simply changing the starting halobenzene. For instance, using bromobenzene would yield 8-(4-bromophenyl)-8-oxooctanenitrile.

Table 1: Reactants and Products in the Synthesis of Halogenated Oxooctanenitriles via Friedel-Crafts Acylation

| Starting Halobenzene | Acylating Agent | Major Product |

| Chlorobenzene | 8-chloro-8-oxooctanenitrile | This compound |

| Bromobenzene | 8-chloro-8-oxooctanenitrile | 8-(4-Bromophenyl)-8-oxooctanenitrile |

| Iodobenzene | 8-chloro-8-oxooctanenitrile | 8-(4-Iodophenyl)-8-oxooctanenitrile |

| Fluorobenzene | 8-chloro-8-oxooctanenitrile | 8-(4-Fluorophenyl)-8-oxooctanenitrile |

Table 2: Key Reagents in the Friedel-Crafts Acylation Pathway

| Reagent | Role |

| Halobenzene | Aromatic Substrate |

| Suberonitrile | Precursor to the acylating agent |

| Thionyl Chloride (SOCl₂) | Chlorinating agent for carboxylic acid |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst |

The research findings indicate that Friedel-Crafts acylation is a robust and predictable method for the synthesis of aryl ketones. researchgate.net The reaction conditions can be optimized to achieve high yields of the desired para-isomer. The deactivation of the aromatic ring by the halogen substituent is overcome by the strong electrophilicity of the acylium ion generated in situ.

Elucidation of the Chemical Reactivity and Transformations of 8 4 Chlorophenyl 8 Oxooctanenitrile

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group (C=O) in 8-(4-chlorophenyl)-8-oxooctanenitrile is a primary site for chemical reactions due to the polarity of the carbon-oxygen double bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom can be protonated, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol.

General Reaction Scheme: Nu⁻ + R-CO-R' → R-C(O⁻)(Nu)-R' R-C(O⁻)(Nu)-R' + H⁺ → R-C(OH)(Nu)-R'

For this compound, this would involve the addition of a nucleophile to the C8 position. The nature of the nucleophile dictates the final product. For instance, Grignard reagents (R-MgX) or organolithium compounds (R-Li) would introduce an alkyl or aryl group, forming a tertiary alcohol.

Condensation Reactions, including Aldol Condensations

Reduction Pathways for the Ketone Functionality

The ketone carbonyl group can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Reduction to a Secondary Alcohol: The reaction with sodium borohydride in a protic solvent like methanol (B129727) or ethanol (B145695) would selectively reduce the ketone to an alcohol, yielding 8-(4-chlorophenyl)-8-hydroxyoctanenitrile. Lithium aluminum hydride is a more powerful reducing agent and would also reduce the nitrile group.

Reaction with Sodium Borohydride: this compound + NaBH₄ → 8-(4-chlorophenyl)-8-hydroxyoctanenitrile

| Reagent | Product Functional Group | Comments |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Selective for the ketone. |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol and Primary Amine | Reduces both the ketone and the nitrile. |

Alpha-Functionalization Reactions Adjacent to the Carbonyl

The α-carbon (C7) to the ketone is acidic and can be deprotonated by a strong base to form an enolate. This enolate can then react with various electrophiles, leading to the introduction of new functional groups at this position. For example, alkylation with an alkyl halide (R-X) would result in the formation of a new carbon-carbon bond.

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is another site of reactivity in this compound. The carbon atom of the nitrile is electrophilic, analogous to a carbonyl carbon, and can undergo nucleophilic attack.

Nucleophilic Reactivity of the Nitrile Carbon

The carbon atom of the nitrile group is sp-hybridized and electrophilic, making it a target for nucleophiles. nih.gov This reactivity is a cornerstone of nitrile chemistry.

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. The reaction proceeds through an amide intermediate. For this compound, hydrolysis would convert the nitrile group to a carboxylic acid, forming 8-(4-chlorophenyl)-8-oxooctanoic acid.

Reaction with Grignard Reagents: Grignard reagents can add to the nitrile carbon to form an imine anion, which upon hydrolysis yields a ketone. This reaction provides a route to synthesize ketones from nitriles.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. In the case of this compound, using LiAlH₄ would result in the reduction of both the nitrile and the ketone.

Derivatization and Hydrolysis of the Nitrile Functionality

The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis to either an amide or a carboxylic acid. The outcome of the hydrolysis is dependent on the reaction conditions. libretexts.orgpressbooks.pub

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. This initially forms a protonated amide, which can then be further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. pressbooks.pub

Conversely, in the presence of a strong base, the hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org This process ultimately yields a carboxylate salt and ammonia. Subsequent acidification is necessary to obtain the free carboxylic acid. libretexts.org Careful control of reaction time and conditions can sometimes allow for the isolation of the intermediate amide.

Table 1: Representative Conditions for Nitrile Hydrolysis

| Reagents | Product Type | General Conditions |

| H₃O⁺ (e.g., aq. HCl, aq. H₂SO₄) | Carboxylic Acid | Heat/Reflux |

| NaOH(aq) or KOH(aq), then H₃O⁺ | Carboxylic Acid | Heat/Reflux, followed by acidification |

Note: This table presents generalized conditions for nitrile hydrolysis. Specific conditions for this compound would require experimental optimization.

Reduction Pathways for the Nitrile Group

The nitrile group can be reduced to a primary amine, a transformation of significant synthetic utility. The choice of reducing agent is critical in determining the reaction's outcome.

One of the most common and effective reagents for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, ultimately forming a primary amine after an aqueous workup. libretexts.org

Catalytic hydrogenation is another important method for nitrile reduction. This typically involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. libretexts.org These reactions often require elevated temperature and pressure.

Table 2: Common Reducing Agents for Nitrile to Amine Conversion

| Reducing Agent | Typical Solvent | General Observations |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Highly effective for a broad range of nitriles. |

| Catalytic Hydrogenation (H₂/Catalyst) | Alcohols (e.g., ethanol) | Catalysts include Raney Ni, PtO₂, Pd/C. |

Note: The ketone group in this compound may also be susceptible to reduction under these conditions, necessitating careful selection of reagents and reaction parameters to achieve selectivity.

Transformations Involving the 4-Chlorophenyl Moiety

The 4-chlorophenyl group is a key structural feature that allows for a range of modifications, primarily centered around the carbon-chlorine bond and the aromatic ring itself.

Halogen-Directed Reactivity

The chlorine atom on the phenyl ring is a halogen, which can participate in various reactions. While less reactive than the corresponding bromide or iodide, the aryl chloride can still undergo transformations such as nucleophilic aromatic substitution under forcing conditions or, more commonly, cross-coupling reactions.

Aromatic Substitution Patterns

The chlorine atom and the acyl group attached to the benzene (B151609) ring are both ortho, para-directing groups for electrophilic aromatic substitution. However, the chlorine atom is deactivating due to its inductive effect, while the acyl group is strongly deactivating. The interplay of these directing effects would likely make further electrophilic substitution on the ring challenging and would favor substitution at the positions ortho to the chlorine and meta to the ketone.

Cross-Coupling Reactions at the Aryl Halide Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the aryl chloride. organic-chemistry.org These reactions have become fundamental in modern organic synthesis. While aryl chlorides are generally less reactive than aryl bromides or iodides, the development of specialized ligands and catalytic systems has enabled their efficient use in these transformations.

Common cross-coupling reactions applicable to the 4-chlorophenyl moiety include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to create a new carbon-carbon triple bond.

The success of these reactions often depends on the choice of palladium catalyst, ligand, base, and solvent.

Table 3: Examples of Cross-Coupling Reactions for Aryl Chlorides

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Representative) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | Biaryl |

| Heck | Alkene | Pd(OAc)₂ / P(t-Bu)₃ | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Aryl Alkyne |

Note: This table provides general examples. The specific conditions for this compound would need to be determined experimentally, taking into account the potential for side reactions involving the other functional groups.

Collaborative Reactivity of Multiple Functional Groups

The presence of a ketone, a nitrile, and an aryl chloride in the same molecule raises the possibility of intramolecular reactions or reactions where one functional group influences the reactivity of another. For instance, in the reduction of the molecule, the choice of reducing agent could potentially lead to the simultaneous reduction of both the ketone and the nitrile. Selective reduction of one group over the other would require careful selection of reagents and conditions.

Furthermore, under certain conditions, the enolizable protons alpha to the ketone could participate in reactions, and the nitrile group could be involved in intramolecular cyclizations, particularly if the alkyl chain were of a different length. The specific structure of this compound, with a relatively long and flexible alkyl chain, separates the functional groups, which may allow for their independent chemical manipulation to a certain extent. However, the potential for collaborative reactivity should always be a consideration in the design of synthetic routes involving this compound.

Cascade and Tandem Reactions

The linear arrangement of the electrophilic ketone carbonyl, the long methylene (B1212753) chain, and the terminal nitrile group in this compound makes it an ideal candidate for intramolecular cascade or tandem reactions, leading to the formation of complex cyclic structures. Such reactions are highly valued in synthetic chemistry for their efficiency in building molecular complexity in a single step.

One plausible cascade pathway involves an initial reaction at one terminus of the molecule, which then triggers a subsequent reaction at the other end. For instance, the nitrile group is a known radical acceptor in cascade reactions. A radical generated elsewhere in the molecule or from an external source could add to the nitrile, initiating a cyclization.

Another potential set of tandem reactions involves the ketone moiety. Acetophenones are versatile precursors in multicomponent reactions for synthesizing various heterocyclic compounds. It is conceivable that this compound could participate in reactions where the ketone first condenses with a reagent, followed by an intramolecular reaction involving the nitrile group.

The following table outlines potential cascade reactions based on the reactivity of similar keto-nitriles and acetophenones.

| Reaction Type | Reagents & Conditions | Potential Product | Analogous System Reference |

| Reductive Amination/Cyclization | H₂, Metal Catalyst (e.g., Co, Ni) | Sub |

Mechanistic Investigations and Theoretical Chemistry of 8 4 Chlorophenyl 8 Oxooctanenitrile

Reaction Mechanism Elucidation for Key Transformations

While specific mechanistic studies exclusively focused on 8-(4-Chlorophenyl)-8-oxooctanenitrile are not extensively documented in publicly available literature, the reactivity of this molecule can be understood by examining key transformations involving its constituent functional groups: the p-chlorophenyl ketone and the terminal nitrile.

One of the primary reactions anticipated for the ketone moiety is nucleophilic addition. The general mechanism for the nucleophilic addition to a ketone involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This is often followed by protonation of the resulting alkoxide to yield an alcohol. In acidic conditions, the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a weak nucleophile. In basic media, a strong nucleophile directly attacks the carbonyl carbon.

A significant transformation for γ-ketonitriles, such as the target molecule, is intramolecular cyclization. Under basic conditions, the α-carbon to the nitrile group can be deprotonated to form a carbanion. This carbanion can then act as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon. This process would lead to the formation of a six-membered cyclic β-hydroxynitrile, which could subsequently dehydrate to form a conjugated cyclic enone-nitrile. Copper catalysis has been shown to facilitate the cyclization of ketones with nitriles to form pyrimidines, suggesting a potential pathway for intermolecular reactions as well. organic-chemistry.org

Another key transformation is the reduction of the ketone. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. libretexts.org The mechanism involves the transfer of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org The stereochemical outcome of such reductions can be influenced by the steric bulk of the substituents on the ketone. libretexts.org

The nitrile group can also undergo various transformations. For instance, it can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine using strong reducing agents like LiAlH₄.

Computational Studies on Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the reactivity and selectivity of molecules like this compound.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to calculate reaction energetics, determine transition state geometries, and predict reaction pathways. For this compound, DFT calculations can provide valuable insights.

DFT studies on similar molecules, such as para-substituted acetophenones, have been used to calculate properties like proton affinities and the energetics of complex formation. organic-chemistry.org For our target molecule, DFT could be used to model the energetics of nucleophilic attack at the carbonyl carbon, comparing the activation barriers for different nucleophiles. Furthermore, the transition states for potential intramolecular cyclization reactions could be located and their energies calculated to determine the feasibility of such pathways. orientjchem.org DFT calculations can also elucidate the mechanism of reactions like phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones by mapping out the potential energy surface. rsc.org

| Computational Parameter | Predicted Application for this compound | Relevant Findings from Analogous Systems |

| Transition State Energy | Determination of the rate-determining step in multi-step reactions like intramolecular cyclization. | DFT calculations on the Stetter reaction identified proton transfer as the first irreversible step. nih.gov |

| Reaction Enthalpy (ΔH) | Prediction of whether a reaction is exothermic or endothermic. | DFT has been used to calculate thermodynamic properties for deamination reactions. nih.gov |

| Gibbs Free Energy (ΔG) | Determination of the spontaneity of a reaction under given conditions. | Used to determine activation energies and Gibbs free energies of activation in computational studies. nih.gov |

| Local Electrophilicity/Nucleophilicity | Identification of the most reactive sites for electrophilic and nucleophilic attack. | DFT-based reactivity indices can predict site selectivity in intramolecular Diels-Alder reactions. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, with its long octanenitrile (B114854) chain, MD simulations can provide crucial information about its conformational preferences.

The long alkyl chain can adopt numerous conformations, some of which may be more favorable for certain reactions, such as intramolecular cyclization. MD simulations can explore the conformational landscape of the molecule in different solvent environments, identifying the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its reactivity. For instance, simulations can reveal the probability of the nitrile-bearing end of the chain coming into proximity with the ketone group, a prerequisite for intramolecular cyclization. Studies on functionalized alkanes and polymers have demonstrated the utility of MD in understanding chain dynamics and intermolecular interactions. nih.govmdpi.com

| Simulation Parameter | Information Gained for this compound | Insights from Analogous Systems |

| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time. | Used to assess the stability of simulated polymer systems. mdpi.com |

| Radius of Gyration (Rg) | Compactness of the molecule's structure. | Analysis of Rg provides insights into the conformational changes of polymer chains. |

| Radial Distribution Function (RDF) | Probability of finding an atom at a certain distance from another atom, useful for studying intramolecular interactions. | RDF analysis helps in understanding intermolecular interactions in simulated systems. |

| Potential Energy Surface Scan | Identification of low-energy conformers and transition states between them. | Computational studies on caged monopeptides have used potential energy surface scans to determine conformational preferences. nih.gov |

Influence of Electronic and Steric Effects on Reactivity

The reactivity of this compound is significantly governed by the interplay of electronic and steric effects arising from its constituent parts.

Role of Chlorine's Electron-Withdrawing Effect on Ketone Electrophilicity

The chlorine atom at the para position of the phenyl ring plays a crucial role in modulating the reactivity of the ketone group. Chlorine is an electron-withdrawing group due to its inductive effect (-I), which pulls electron density away from the aromatic ring. This inductive withdrawal of electrons makes the carbonyl carbon more electron-deficient and therefore more electrophilic. A more electrophilic carbonyl carbon is more susceptible to attack by nucleophiles.

| Effect | Description | Impact on Ketone Reactivity |

| Inductive Effect (-I) | Withdrawal of electron density from the phenyl ring through the sigma bond framework. | Increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. |

| Resonance Effect (+R) | Donation of lone pair electrons from the chlorine atom to the pi system of the phenyl ring. | Partially counteracts the inductive effect, but the net effect is electron withdrawal. |

Stereoelectronic Control in Chemical Transformations

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. In the context of this compound, stereoelectronic effects can dictate the stereochemical outcome of reactions at the chiral center that would be formed upon reduction of the ketone.

For example, during the reduction of the ketone by a hydride reagent, the trajectory of the incoming nucleophile is influenced by the orientation of the surrounding bonds and orbitals. The Felkin-Anh model is often used to predict the stereoselectivity of nucleophilic addition to chiral ketones. Although the starting material is achiral, the principles of stereoelectronic control become paramount if a chiral center is introduced elsewhere in the molecule or if a chiral reagent is used.

Furthermore, for potential intramolecular reactions, the specific conformation of the octanenitrile chain will be critical. A conformation that allows for optimal orbital overlap between the nucleophilic center (e.g., the α-carbon of the nitrile) and the electrophilic carbonyl carbon will be favored, demonstrating a clear case of stereoelectronic control. The reduction of unsymmetrical ketones can lead to a racemic mixture of enantiomers if no other chiral influence is present, as the hydride can attack from either face of the planar carbonyl group with equal probability. libretexts.orgchemistrysteps.com

Kinetic Analysis of Reaction Pathways

The formation of this compound likely proceeds through one of two primary synthetic routes:

Route A: Friedel-Crafts acylation of chlorobenzene (B131634) with a derivative of octanedioic acid, followed by conversion of the remaining carboxylic acid group to a nitrile.

Route B: Preparation of an acyl chloride with a terminal nitrile group, followed by a Friedel-Crafts acylation of chlorobenzene.

A kinetic analysis would involve studying the rate of each reaction step, determining the reaction order with respect to each reactant, and calculating the rate constants and activation energies.

Friedel-Crafts Acylation Kinetics

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. mdpi.comnih.gov The reaction typically involves the acylation of an aromatic compound using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.govnih.gov In the context of synthesizing the target molecule, this would involve the reaction of chlorobenzene with an appropriate acylating agent derived from octane.

The reactivity of the acylating agent is significantly influenced by the strength of the acid medium. mdpi.com Studies on the benzoylation of toluene (B28343) have been used as a model to develop methods for measuring the rates of aromatic acylation, such as titrimetric and adiabatic methods. rsc.org

Research on the Friedel-Crafts benzoylation of chlorobenzene has shown that the reaction yields a mixture of ortho, meta, and para isomers, with the para-substituted product being predominant (84–97%). rsc.org The relative reactivity of chlorobenzene compared to benzene (B151609) was found to be 0.0260 in nitrobenzene (B124822) at 25°C, indicating a deactivation of the ring by the chlorine atom. rsc.org The partial rate factors for the substitution are lowest for the meta position and highest for the para position, consistent with the directing effects of the chloro substituent. rsc.org

Illustrative Kinetic Data for Friedel-Crafts Acylation

The following table illustrates the type of data that would be generated from a kinetic study of the Friedel-Crafts acylation step. The values are hypothetical and based on general principles of such reactions.

| Reactant Concentration (mol/L) | Initial Rate (mol/L·s) |

| [Chlorobenzene] | [Acylating Agent] |

| 0.1 | 0.1 |

| 0.2 | 0.1 |

| 0.1 | 0.2 |

Cyanation Reaction Kinetics

The introduction of the nitrile group is another key step. Nitriles are versatile synthetic intermediates that can be prepared through various methods, including nucleophilic substitution with cyanide salts. scielo.brresearchgate.netsnnu.edu.cn The kinetics of cyanation reactions can be complex and are often influenced by the choice of cyanide source, catalyst, and solvent. organic-chemistry.orgtaylorandfrancis.com

For instance, in a reaction analogous to the Finkelstein reaction, an alkyl halide can be converted to an alkyl nitrile. youtube.com The use of a catalyst, such as potassium iodide, can significantly enhance the reaction rate by in-situ formation of a more reactive intermediate. youtube.com The reaction rate is dependent on the concentration of the substrate and the nucleophilic cyanide species.

Illustrative Activation Energy Data for Cyanation

A kinetic study would also involve determining the activation energy (Ea) for the cyanation step under different catalytic conditions.

| Catalyst | Activation Energy (Ea) (kJ/mol) |

| None | 100 |

| Phase Transfer Catalyst | 75 |

| Nickel Catalyst | 60 |

Lower activation energies indicate a faster reaction rate for a given temperature, highlighting the importance of catalyst selection in optimizing the synthesis.

Applications of 8 4 Chlorophenyl 8 Oxooctanenitrile As a Synthetic Building Block and Intermediate

Utilization in the Synthesis of Complex Organic Molecules

A thorough review of scientific literature indicates that while 8-(4-Chlorophenyl)-8-oxooctanenitrile is commercially available and possesses structural features that suggest its utility as a synthetic building block, detailed research findings on its specific applications in the synthesis of complex organic molecules are not extensively documented. The following sections represent potential, rather than established, synthetic pathways based on its functional groups.

Construction of Heterocyclic Systems

Formation of Macrocyclic Structures

The long n-heptanenitrile chain of this compound could, in principle, be utilized in the formation of macrocyclic structures. High-dilution reaction conditions could favor intramolecular reactions, leading to the formation of large rings. For example, conversion of the nitrile to an amine followed by an intramolecular condensation with the ketone could yield a macrocyclic imine or enamine. Despite this theoretical potential, there is a lack of specific studies demonstrating the use of this compound for the synthesis of macrocycles.

Role in the Development of Advanced Materials

The application of this compound as a precursor for advanced materials is another area of potential, yet currently underexplored, utility.

Application in Functional Coatings and Composites

Molecules with the structural characteristics of this compound could potentially be incorporated into functional coatings and composites. The aromatic chloride might offer enhanced durability or specific electronic properties, while the long aliphatic chain could provide flexibility. However, there are no specific research findings or patents that detail the application of this compound in the formulation of functional coatings or composite materials.

Intermediacy in the Preparation of Chemical Research Probes

Chemical research probes are specialized molecules used to study biological systems. The structure of this compound, featuring a common pharmacophore (chlorophenyl ketone) and a modifiable nitrile handle, suggests it could serve as an intermediate in the synthesis of such probes. The nitrile could be elaborated into various functional groups for linking to reporter tags or other molecular fragments. Nevertheless, a review of the current literature does not reveal any specific instances where this compound has been used as an intermediate in the preparation of chemical research probes.

Synthesis of Molecular Scaffolds for Chemical Biology

In the field of chemical biology, there is a constant demand for novel molecular scaffolds that can be used to develop new probes and therapeutic agents. The structure of this compound is well-suited for the synthesis of diverse heterocyclic and carbocyclic frameworks.

The nitrile group can undergo a variety of transformations to generate different functional groups. For instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine. libretexts.orglibretexts.orgpressbooks.pub These transformations open up pathways to a wide array of derivatives. The ketone functionality can be targeted by nucleophiles, such as Grignard reagents, or can participate in condensation reactions to form larger, more complex structures. libretexts.orgpressbooks.pub

One potential application is in the synthesis of substituted pyrazole (B372694) derivatives. While direct synthesis using this compound has not been explicitly documented, analogous structures with a chlorophenyl moiety have been used to create pyrano[2,3-c]pyrazoles, which have shown potential as kinase inhibitors. nih.gov The general reactivity of keto-nitriles suggests that this compound could similarly be employed in multicomponent reactions to generate novel heterocyclic libraries for screening in chemical biology.

The bifunctional nature of this compound allows for its use in creating molecules with two distinct points of interaction, a concept central to the design of proximity-inducing small molecules. nih.gov By selectively reacting at either the ketone or the nitrile, chemists can introduce different functionalities, leading to the development of molecular tools for studying protein-protein interactions or for targeted protein degradation.

Table 1: Potential Synthetic Transformations of this compound for Scaffold Synthesis

| Functional Group | Reagent/Condition | Resulting Functional Group | Potential Scaffold Application |

| Nitrile | H3O+, heat | Carboxylic Acid | Precursor for amides, esters |

| Nitrile | LiAlH4 | Primary Amine | Building block for amides, imines |

| Ketone | Grignard Reagent (R-MgBr) | Tertiary Alcohol | Introduction of diverse substituents |

| Both | Hydrazine (H2NNH2) | Pyrazole ring | Core of various bioactive molecules |

Development of Reagents for Labeling Studies

Labeling studies are crucial in chemical biology for tracking molecules within biological systems. Reagents for such studies typically require a reactive "handle" that can covalently attach to a biomolecule and a reporter group (e.g., a fluorophore or an affinity tag).

This compound can serve as a precursor for such labeling reagents. The nitrile group, while not highly reactive itself, can be converted into more reactive functionalities. For example, reduction to a primary amine would allow for its conjugation to carboxylic acids on proteins using standard coupling chemistry. Alternatively, the ketone can be transformed into a variety of reactive groups.

A key strategy in developing labeling reagents is the incorporation of "warheads" that can react with specific amino acid residues on proteins. While the nitrile group itself can act as a weak electrophile, its reactivity can be enhanced. nih.gov For instance, it could potentially be converted to a more reactive group suitable for covalent modification of proteins.

The chlorophenyl group, while generally stable, could potentially participate in cross-coupling reactions to attach reporter groups, although this would likely require harsh conditions. A more common approach would be to utilize the reactivity of the ketone or the derived nitrile functionalities to attach tags.

Table 2: Potential Derivatizations of this compound for Labeling Reagents

| Starting Functional Group | Transformation | Resulting Reactive Group | Target Biomolecule Functionality |

| Ketone | Reaction with a hydrazide-containing tag | Hydrazone | Introduction of a reporter tag |

| Nitrile | Reduction to amine | Primary Amine | Carboxylic acids (e.g., on proteins) |

| Ketone | Reaction with an aminooxy-containing tag | Oxime | Introduction of a reporter tag |

While specific examples of this compound being used in these exact applications are not prevalent in the reviewed literature, the fundamental reactivity of its constituent functional groups provides a strong basis for its utility as a versatile synthetic intermediate in the creation of novel tools for chemical biology. libretexts.orglibretexts.orgnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies for 8 4 Chlorophenyl 8 Oxooctanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule. For 8-(4-chlorophenyl)-8-oxooctanenitrile, the ¹H NMR spectrum would be characterized by distinct signals corresponding to the aromatic protons of the chlorophenyl group and the aliphatic protons of the octanenitrile (B114854) chain.

Based on the data for its shorter-chain analogue, 4-(4-chlorophenyl)-4-oxobutanenitrile (B1605439), the aromatic protons on the 4-chlorophenyl ring are expected to appear as two doublets in the downfield region (typically δ 7.5-8.0 ppm). rsc.org The protons ortho to the carbonyl group will be more deshielded and appear at a higher chemical shift than the protons meta to the carbonyl group, due to the electron-withdrawing nature of the carbonyl.

The aliphatic chain protons would exhibit more upfield signals. The methylene (B1212753) group adjacent to the carbonyl group (α-protons) would appear as a triplet, significantly deshielded by the carbonyl group. The methylene group adjacent to the nitrile group (α-protons to CN) would also be deshielded, appearing as a triplet. The other methylene groups in the middle of the chain would resonate as multiplets in the typical aliphatic region (δ 1.2-1.8 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data for 4-(4-chlorophenyl)-4-oxobutanenitrile rsc.org and standard chemical shift values)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to C=O) | ~7.9 | Doublet |

| Aromatic (meta to C=O) | ~7.5 | Doublet |

| -CH₂- (α to C=O) | ~3.0 | Triplet |

| -CH₂- (α to CN) | ~2.4 | Triplet |

| Other -CH₂- groups | 1.3 - 1.8 | Multiplets |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.

The carbonyl carbon is the most deshielded and would appear significantly downfield (around δ 195-200 ppm). rsc.org The carbon of the nitrile group would appear in the characteristic region for nitriles (around δ 119-120 ppm). rsc.org The aromatic carbons would resonate in the δ 125-145 ppm range, with the carbon attached to the chlorine atom and the carbon attached to the carbonyl group showing distinct chemical shifts. The aliphatic carbons would appear in the upfield region (δ 15-40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data for 4-(4-chlorophenyl)-4-oxobutanenitrile rsc.org and standard chemical shift values)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~194 |

| Nitrile (C≡N) | ~119 |

| Aromatic (C-Cl) | ~140 |

| Aromatic (C-C=O) | ~134 |

| Aromatic (CH) | 129 - 130 |

| Aliphatic (-CH₂-) | 17 - 39 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). youtube.comsdsu.edu For this compound, COSY would be crucial for establishing the sequence of the methylene groups in the octanenitrile chain by showing cross-peaks between adjacent CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. youtube.comsdsu.edu This allows for the direct assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, a correlation between the aromatic protons and the carbonyl carbon would confirm the attachment of the chlorophenyl ring to the keto-octanenitrile chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₄H₁₆ClNO), HRMS would be able to confirm this molecular formula by providing a measured mass that is very close to the calculated exact mass. This is a critical step in confirming the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific ion (the precursor ion) and then inducing its fragmentation to produce product ions. wvu.edu The resulting fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then lead to characteristic fragment ions. Common fragmentation pathways for ketones and nitriles would be expected. libretexts.orgnih.govnih.gov Key fragmentations would likely include:

Alpha-cleavage on either side of the carbonyl group. This would lead to the formation of a 4-chlorobenzoyl cation or an acylium ion corresponding to the loss of the chlorophenyl group.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.

Cleavage of the alkyl chain, leading to a series of fragment ions separated by 14 Da (corresponding to CH₂ groups).

By analyzing the masses of these fragment ions, the connectivity of the molecule can be confirmed. For example, the presence of a fragment corresponding to the 4-chlorobenzoyl moiety would confirm that part of the structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by measuring the vibrations of its bonds. libretexts.org These vibrations, which include stretching, bending, and rotating, occur at characteristic frequencies. When infrared light is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational energy levels of the molecule's functional groups. Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light from a laser source. libretexts.org Both techniques provide a unique spectral "fingerprint" that is invaluable for structural elucidation and purity confirmation.

Characteristic Vibrations of Ketone and Nitrile Groups

The molecular structure of this compound contains two key functional groups that are readily identifiable using vibrational spectroscopy: the carbonyl group (C=O) of the ketone and the cyano group (C≡N) of the nitrile.

The nitrile group's C≡N triple bond stretch gives rise to a sharp and intense absorption band in the IR spectrum, a characteristic that makes it easy to identify. For aromatic nitriles, this peak is typically observed in the range of 2240–2220 cm⁻¹. The carbon-nitrogen triple bond is highly polar, and its stretching vibration produces a significant change in the dipole moment, resulting in a strong IR signal.

The ketone's carbonyl group (C=O) provides a very strong and sharp absorption band in the IR spectrum, typically in the region of 1685–1665 cm⁻¹ for aryl ketones. This absorption is due to the stretching vibration of the carbon-oxygen double bond. Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone. In Raman spectroscopy, the C=O stretch also provides a strong, sharp peak.

The following table summarizes the expected vibrational frequencies for the primary functional groups.

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2240 - 2220 | 2240 - 2220 | Medium-Strong, Sharp (IR) |

| Ketone (C=O) | Stretch | 1685 - 1665 | 1685 - 1665 | Strong, Sharp (IR & Raman) |

| Alkane (C-H) | Stretch | 2960 - 2850 | 2960 - 2850 | Medium-Strong |

| Alkane (C-H) | Bend | 1470 - 1450 | 1470 - 1450 | Medium |

Interactive Data Table: Characteristic Vibrational Frequencies

Analysis of Aromatic Ring Vibrations

The 4-chlorophenyl group exhibits several characteristic vibrations. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ (e.g., 3100–3000 cm⁻¹). researchgate.net In-plane C-H bending vibrations are found in the 1300–1000 cm⁻¹ region.

The carbon-carbon stretching vibrations within the aromatic ring usually produce a set of four bands, often of variable intensity, in the 1625–1400 cm⁻¹ region. The para-substitution pattern on the benzene (B151609) ring also gives rise to a characteristic strong out-of-plane C-H bending vibration, typically observed between 860 and 800 cm⁻¹.

The carbon-chlorine (C-Cl) bond also has characteristic stretching and bending vibrations. The C-Cl stretching vibration for simple organic chlorine compounds is typically found in the 750-700 cm⁻¹ region. epa.gov These vibrations, while sometimes weaker than the carbonyl stretch, are important for confirming the presence of the chlorinated phenyl ring.

| Vibration Type | Typical Frequency Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Often weaker than aliphatic C-H stretches. scispace.com |

| Aromatic C=C Stretch | 1625 - 1400 | A series of bands, characteristic of the aromatic ring. |

| In-plane C-H Bend | 1300 - 1000 | Multiple bands can be observed. |

| Out-of-plane C-H Bend | 860 - 800 | Strong band, indicative of para-substitution. |

| C-Cl Stretch | 750 - 700 | Confirms the presence of the chlorine substituent. epa.gov |

Interactive Data Table: Aromatic Ring Vibrational Frequencies

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 1-(4-Chlorophenyl)-2-(5H-phenanthridin-6-ylidene)ethanone and other chlorophenyl ketone derivatives, provides insight into the expected structural features. researchgate.netresearchgate.net For a molecule like this compound, X-ray analysis would precisely define the planarity of the chlorophenyl ring and the ketone group, the torsion angles describing the orientation of the alkyl nitrile chain relative to the aromatic ring, and the exact bond lengths of the C=O, C≡N, and C-Cl bonds.

The crystal packing would be determined by various intermolecular interactions, such as dipole-dipole interactions from the polar ketone and nitrile groups and potential weak C-H···O or C-H···N hydrogen bonds. Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon that is uniquely distinguished by X-ray powder diffraction patterns. bohrium.com

| Parameter | Description | Expected Information |

| Crystal System & Space Group | The symmetry properties of the crystal lattice. | e.g., Monoclinic, P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal. | Provides data on the size and shape of the unit cell. mdpi.com |

| Bond Lengths | The distances between bonded atoms (e.g., C=O, C≡N, C-Cl). | Confirms double/triple bond character and effects of conjugation. |

| Bond Angles | The angles between adjacent bonds. | Defines the geometry around specific atoms. |

| Torsion Angles | The dihedral angles between planes of atoms. | Describes the 3D conformation of the molecule. |

| Intermolecular Interactions | Non-covalent forces holding the crystal lattice together. | e.g., van der Waals forces, dipole-dipole interactions. |

Interactive Data Table: Illustrative X-ray Crystallography Parameters

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, chromatographic methods are essential for assessing its purity, identifying impurities from the synthesis, and for its isolation and purification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. Due to its polarity, this compound is well-suited for analysis by reversed-phase HPLC, which is used for approximately 75% of all HPLC methods.

In a typical reversed-phase setup, a non-polar stationary phase (like a C18-bonded silica (B1680970) column) is used with a polar mobile phase. The components of the sample are separated based on their relative hydrophobicity; less polar compounds are retained longer on the column. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely provide good separation from non-polar impurities or more polar byproducts. Detection is commonly achieved using a UV-Vis detector, as the aromatic ring of the compound absorbs UV light. nih.gov

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. auroraprosci.com |

| Mobile Phase | Acetonitrile / Water Gradient or Isocratic | Eluent to carry the sample through the column. sielc.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Detector | UV-Vis (e.g., at 254 nm) | Detects the analyte based on its UV absorbance. |

| Injection Volume | 10 - 20 µL | The amount of sample introduced into the system. |

| Column Temperature | 30 °C | Affects retention time and peak shape. auroraprosci.com |

Interactive Data Table: Typical HPLC Parameters

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds like this compound. GC-MS is widely used for purity testing and the identification of trace-level impurities. auroraprosci.comresearchgate.net

In GC, the sample is vaporized and separated as it travels through a capillary column containing a stationary phase. libretexts.org The retention time is a characteristic property for a given compound under specific conditions. As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum shows the mass-to-charge ratio of the fragments, creating a unique fragmentation pattern that acts as a molecular fingerprint.

For this compound, characteristic fragments would likely include the molecular ion peak, a peak corresponding to the 4-chlorobenzoyl cation (m/z 139/141), and fragments resulting from cleavage along the alkyl chain. libretexts.org

| Parameter | Typical Condition | Purpose |

| GC Column | DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm) | Capillary column for separating volatile compounds. libretexts.org |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. nih.gov |

| Inlet Temperature | 250 - 280 °C | To ensure rapid vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C at 15°C/min) | To elute compounds with different boiling points. nih.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV | To ionize and fragment the analyte molecules. |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | To separate and detect the resulting ions by their m/z. |

Interactive Data Table: Typical GC-MS Parameters

Emerging Research Avenues and Future Prospects for 8 4 Chlorophenyl 8 Oxooctanenitrile

Exploration of Novel Synthetic Pathways

The synthesis of 8-(4-Chlorophenyl)-8-oxooctanenitrile is a key area for foundational research. Current synthetic methodologies for similar compounds, such as other long-chain acyl nitriles, often involve multi-step processes. Future research will likely focus on the development of more efficient and stereoselective synthetic routes. This could include the exploration of novel catalytic systems, such as transition metal catalysts or organocatalysts, to improve yield and reduce the number of synthetic steps. The use of greener solvents and reagents will also be a critical aspect of developing sustainable synthetic pathways.

Investigation of Undiscovered Reactivity Profiles

The reactivity of this compound is largely uncharted territory. The presence of three key functional groups—a chlorophenyl group, a ketone, and a nitrile—suggests a rich and varied chemical reactivity. Future studies will likely investigate the selective transformation of each of these functional groups. For instance, the reduction of the ketone to an alcohol or the hydrolysis of the nitrile to a carboxylic acid could yield a range of new derivatives with potentially interesting biological or material properties. The reactivity of the aromatic ring, particularly nucleophilic aromatic substitution, could also be a fruitful area of investigation.

Integration into Sustainable Chemical Processes

The principles of green chemistry offer a valuable framework for future research on this compound. Investigations into its synthesis and modification will likely prioritize the use of renewable starting materials, the reduction of waste, and the use of energy-efficient reaction conditions. The potential for this compound to be used as a building block in the synthesis of biodegradable polymers or other environmentally benign materials is an area of significant interest.

Potential in Advanced Functional Material Development

The unique combination of functional groups in this compound makes it an intriguing candidate for the development of advanced functional materials. The aromatic ring and the polar nitrile and ketone groups could impart interesting electronic and self-assembly properties. Research in this area may explore its use as a component in liquid crystals, organic light-emitting diodes (OLEDs), or as a precursor for the synthesis of novel polymers with tailored thermal or mechanical properties.

Synergistic Applications with Other Chemical Entities

The potential for this compound to exhibit synergistic effects when combined with other chemical entities is another promising avenue of research. In the context of materials science, it could be blended with other polymers to create composites with enhanced properties. In medicinal chemistry, while purely speculative at this stage, it could be investigated for its ability to enhance the activity of known therapeutic agents. Such synergistic applications would be highly dependent on the specific biological and chemical properties of the compound, which are yet to be fully elucidated.

Q & A

Q. What are the optimal synthetic routes for 8-(4-Chlorophenyl)-8-oxooctanenitrile, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, reacting 4-chlorophenylacetonitrile with an appropriate acylating agent (e.g., octanoyl chloride) in the presence of a Lewis acid catalyst like AlCl₃. Key parameters include:

- Temperature control : Maintaining 0–5°C during acylation to avoid side reactions.

- Solvent selection : Dichloromethane or THF for solubility and stability of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity . Comparative studies with fluorinated analogs (e.g., 8-(4-fluorophenyl)-8-oxooctanoate) suggest halogen electronegativity impacts reaction rates and byproduct formation .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the nitrile (δ ~110–120 ppm) and ketone (δ ~200–210 ppm) groups. Aromatic protons appear as a doublet (δ ~7.4–7.6 ppm) due to the para-chloro substituent .

- FT-IR : Strong absorption bands at ~2240 cm⁻¹ (C≡N) and ~1680 cm⁻¹ (C=O) .

- Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 249.736 (C₁₄H₁₆ClNO⁺), aligning with theoretical molecular weight .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict LogP (4.39) and polar surface area (40.86 Ų), critical for solubility assessments .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential cyanide release under thermal decomposition.

- Waste disposal : Segregate nitrile-containing waste and neutralize with alkaline peroxide before disposal .

Advanced Research Questions

Q. How does the para-chloro substituent influence the electronic and steric properties of this compound compared to meta- or ortho-substituted analogs?

- Electronic effects : The para-chloro group enhances electron-withdrawing effects, stabilizing the ketone moiety and increasing electrophilicity at the carbonyl carbon. This is confirmed by Hammett substituent constants (σₚ = +0.23 vs. σₘ = +0.37) .

- Steric effects : Para substitution minimizes steric hindrance, allowing higher regioselectivity in nucleophilic additions compared to ortho-substituted analogs. X-ray crystallography of similar compounds (e.g., 8-(3-chlorophenyl)-8-oxooctanoate) shows distorted bond angles in meta derivatives due to crowding .

Q. What strategies can resolve discrepancies in reactivity data between this compound and its fluorinated/brominated counterparts?

- Comparative kinetic studies : Measure reaction rates in SNAr (nucleophilic aromatic substitution) with piperidine. Fluorine’s smaller size and higher electronegativity increase activation energy by 15–20% compared to chlorine .

- Solvent polarity effects : Use Kamlet-Taft parameters to correlate solvent polarity with nitrile reactivity. Acetonitrile accelerates reactions in brominated derivatives but slows chloro analogs due to dipole-dipole interactions .

Q. How can computational tools guide the design of this compound derivatives for targeted enzyme inhibition?

- Docking simulations : AutoDock Vina predicts binding affinities to enzymes like legumain (PDB: 5L4X). The nitrile group forms hydrogen bonds with catalytic cysteine (Cys189), while the chloroaryl group occupies hydrophobic pockets .

- QSAR modeling : Correlate substituent positions (e.g., replacing Cl with CF₃) with IC₅₀ values. Para-substituted electron-withdrawing groups improve inhibition potency by 3–5 fold .

Key Research Directions

- Mechanistic studies : Elucidate the role of Lewis acids in stabilizing transition states during synthesis.

- In vitro toxicology : Assess cytotoxicity in HepG2 cells using MTT assays.

- Crystallography : Resolve 3D structure via SC-XRD to validate computational models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.